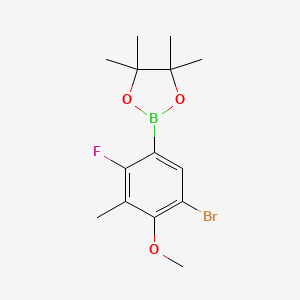
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a synthetic organic compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes this compound particularly interesting for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The oxetane ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the oxetane ring can lead to the formation of alcohols or other reduced derivatives.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Conditions: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-2,3-diones, while reduction can produce diols.
科学研究应用
Chemistry
In chemistry, (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxetane derivatives are explored for their potential as pharmaceutical agents. The unique reactivity of the oxetane ring can be harnessed to develop novel drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
(2S,3R)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S,3R)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Has a methoxycarbonyl protecting group instead of Boc.
Uniqueness
The presence of the Boc protecting group in (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid provides stability and selectivity in reactions, making it a versatile intermediate in organic synthesis. The oxetane ring’s strain also imparts unique reactivity compared to other cyclic ethers.
属性
分子式 |
C9H15NO5 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1 |
InChI 键 |
ZAAGFPCWFSEKCQ-RITPCOANSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CO[C@@H]1C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

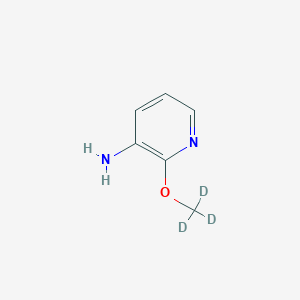
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
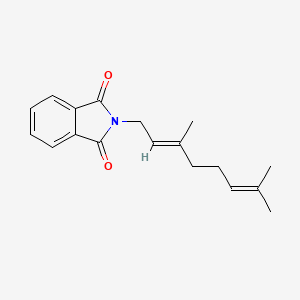
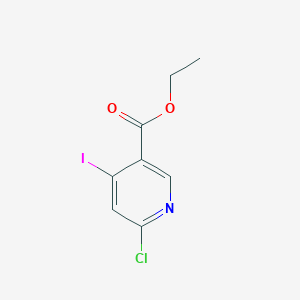
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)

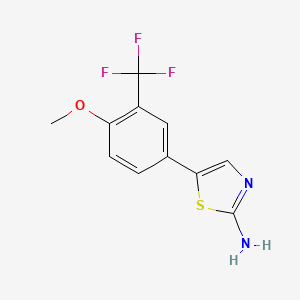
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
